2-Fluoro-4-methyl-6-nitrobenzyl alcohol
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Overview
Description
2-Fluoro-4-methyl-6-nitrobenzyl alcohol is an organic compound with the molecular formula C8H8FNO3 It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzene ring, along with a hydroxyl group at the benzylic position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoro-4-methylbenzyl alcohol, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-6-nitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: 2-Fluoro-4-methyl-6-nitrobenzaldehyde or 2-Fluoro-4-methyl-6-nitrobenzoic acid.
Reduction: 2-Fluoro-4-methyl-6-aminobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-methyl-6-nitrobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the nitro and fluorine groups can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylbenzyl alcohol
- 2-Fluoro-4-nitrobenzyl alcohol
- 4-Methyl-6-nitrobenzyl alcohol
Uniqueness
2-Fluoro-4-methyl-6-nitrobenzyl alcohol is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both a fluorine atom and a nitro group on the benzene ring can significantly influence its chemical behavior compared to similar compounds .
Properties
Molecular Formula |
C8H8FNO3 |
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Molecular Weight |
185.15 g/mol |
IUPAC Name |
(2-fluoro-4-methyl-6-nitrophenyl)methanol |
InChI |
InChI=1S/C8H8FNO3/c1-5-2-7(9)6(4-11)8(3-5)10(12)13/h2-3,11H,4H2,1H3 |
InChI Key |
KUDZCTMWGLLHCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)CO)[N+](=O)[O-] |
Origin of Product |
United States |
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